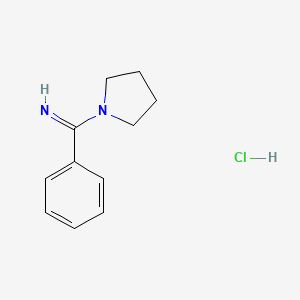

1-Benzenecarboximidoylpyrrolidine hydrochloride

Descripción

Historical Development and Discovery

The historical development of 1-benzenecarboximidoylpyrrolidine hydrochloride reflects the broader evolution of heterocyclic chemistry and the systematic exploration of pyrrolidine derivatives throughout the twentieth and twenty-first centuries. While specific documentation of this compound's initial synthesis is limited in the available literature, its development can be understood within the context of advancing carboximidamide chemistry that gained momentum in the latter half of the twentieth century. The compound emerged from synthetic efforts aimed at combining the well-established pyrrolidine scaffold with benzenecarboximidoyl functionality, representing a strategic approach to creating hybrid molecules with enhanced chemical versatility.

The synthesis methodology for 1-benzenecarboximidoylpyrrolidine hydrochloride typically involves the controlled reaction of benzenecarboximidoyl chloride with pyrrolidine under carefully managed conditions to ensure formation of the desired hydrochloride salt. This synthetic approach reflects the broader historical trend in organic chemistry toward developing reliable methods for constructing carbon-nitrogen bonds, particularly those involving heterocyclic systems. The development of such compounds coincided with growing interest in pyrrolidine-containing molecules due to their prevalence in natural products and their utility as synthetic intermediates in pharmaceutical chemistry.

The compound's emergence in chemical literature represents part of a larger systematic investigation into carboximidamide derivatives that began in earnest during the 1960s and 1970s, when researchers recognized the potential of these functional groups as bioisosteres for carboxylic acids and esters. The specific combination of pyrrolidine and benzenecarboximidoyl functionalities reflects strategic thinking about molecular design, where chemists sought to combine the conformational rigidity of the pyrrolidine ring with the electronic properties of the aromatic carboximidamide system. This historical context positions the compound as both a product of systematic synthetic methodology development and a representative example of the sophisticated molecular architectures that became accessible through advances in heterocyclic chemistry.

Position in Heterocyclic Chemistry

1-Benzenecarboximidoylpyrrolidine hydrochloride occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a sophisticated example of how pyrrolidine-based systems can be modified to incorporate additional functional complexity. The pyrrolidine ring, as a five-membered saturated nitrogen heterocycle, serves as a fundamental building block in heterocyclic chemistry, and its incorporation into more complex molecular frameworks demonstrates the versatility of this structural motif. The compound exemplifies the principle that heterocyclic systems can serve as scaffolds for the attachment of diverse functional groups, thereby expanding the chemical space accessible through heterocyclic modification.

The benzenecarboximidoyl substituent attached to the pyrrolidine nitrogen represents a significant structural elaboration that fundamentally alters the electronic and steric properties of the parent heterocycle. This modification positions the compound within the broader category of substituted pyrrolidines, which have found extensive applications in medicinal chemistry and synthetic organic chemistry. The carboximidamide functionality introduces both hydrogen bond donor and acceptor capabilities, while the aromatic benzene ring provides opportunities for π-π interactions and additional substitution patterns.

Within the classification system of heterocyclic compounds, 1-benzenecarboximidoylpyrrolidine hydrochloride can be categorized as both a substituted pyrrolidine and a carboximidamide derivative. This dual classification reflects the compound's hybrid nature and its potential to participate in chemical reactions characteristic of both functional group families. The compound's position in heterocyclic chemistry is further enhanced by its potential to serve as a precursor for the synthesis of more complex polycyclic systems through various cyclization reactions, as demonstrated in related pyrrolidine chemistry.

The structural features of 1-benzenecarboximidoylpyrrolidine hydrochloride also position it within the growing field of conformationally constrained molecules, where the pyrrolidine ring provides a degree of structural rigidity that can influence biological activity and selectivity. This aspect of the compound's design reflects contemporary approaches in medicinal chemistry, where conformational restriction is often employed to enhance target selectivity and reduce off-target effects. The compound's heterocyclic nature also makes it amenable to various metal-catalyzed transformations, positioning it within the rapidly expanding field of transition-metal-catalyzed carbon-hydrogen bond activation chemistry.

Significance in Carboximidamide Research

The significance of 1-benzenecarboximidoylpyrrolidine hydrochloride in carboximidamide research stems from its representation of how this functional group can be successfully incorporated into heterocyclic frameworks to create molecules with enhanced chemical and biological properties. Carboximidamides have emerged as important bioisosteres for carboxylic acids and esters, offering improved pharmacokinetic and pharmacodynamic properties in drug design applications. The incorporation of the carboximidamide functionality into the pyrrolidine system demonstrates how this versatile functional group can be used to modify heterocyclic scaffolds systematically.

Recent research has highlighted the potential of carboximidamide derivatives as inhibitors of various biological targets, with particular emphasis on their anti-inflammatory properties and enzyme inhibition capabilities. The compound under discussion represents a specific example of how carboximidamide functionality can be integrated into a heterocyclic framework while maintaining the structural characteristics necessary for biological activity. The benzenecarboximidoyl group provides both the electronic properties associated with carboximidamides and the additional structural complexity afforded by the aromatic ring system.

| Property | 1-Benzenecarboximidoylpyrrolidine Hydrochloride | General Carboximidamides |

|---|---|---|

| Molecular Formula | C11H15ClN2 | Variable |

| Functional Group | Benzenecarboximidoyl | Carboximidamide |

| Ring System | Pyrrolidine | Various/None |

| Hydrogen Bonding | Donor/Acceptor | Donor/Acceptor |

| Bioisostere Potential | Enhanced by ring constraint | Standard |

The compound's significance extends to its potential as a synthetic intermediate for the preparation of more complex carboximidamide-containing molecules. The pyrrolidine ring can undergo various transformations, including ring-opening reactions and cycloaddition processes, while the carboximidamide group can participate in condensation reactions and metal coordination chemistry. This dual reactivity makes the compound particularly valuable for synthetic chemists engaged in the preparation of diverse molecular libraries for biological screening.

Furthermore, the compound contributes to understanding structure-activity relationships within the carboximidamide class of compounds. The specific combination of pyrrolidine and benzenecarboximidoyl functionalities provides a model system for investigating how conformational constraints and aromatic substitution patterns influence the biological and chemical properties of carboximidamide derivatives. This aspect of the compound's significance is particularly relevant to ongoing efforts in medicinal chemistry to develop improved carboximidamide-based therapeutics with enhanced selectivity and reduced toxicity profiles.

Contemporary Research Applications

Contemporary research applications of 1-benzenecarboximidoylpyrrolidine hydrochloride span multiple areas of chemical and biological investigation, reflecting the compound's versatility as both a synthetic intermediate and a potential bioactive molecule. In medicinal chemistry, the compound serves as a representative example of how pyrrolidine-based scaffolds can be modified to incorporate carboximidamide functionality, thereby accessing chemical space relevant to drug discovery efforts. The compound's structural features make it particularly suitable for investigations into enzyme inhibition, where the combination of heterocyclic constraint and carboximidamide functionality can provide specific binding interactions with target proteins.

The compound finds application in synthetic organic chemistry as a building block for the construction of more complex heterocyclic systems. Its ability to undergo various chemical transformations, including nucleophilic substitution reactions and cycloaddition processes, makes it valuable for the synthesis of diverse molecular architectures. Research efforts have focused on exploiting the compound's reactivity patterns to develop new synthetic methodologies for accessing polycyclic systems and other structurally complex targets.

In the field of catalysis research, 1-benzenecarboximidoylpyrrolidine hydrochloride has potential applications as a ligand or ligand precursor in metal-catalyzed transformations. The nitrogen atoms in both the pyrrolidine ring and the carboximidamide group can serve as coordination sites for transition metals, potentially leading to the development of new catalytic systems with unique selectivity profiles. This application area represents a growing field of research where heterocyclic compounds are being explored as components of sophisticated catalytic systems.

| Research Area | Application | Key Features |

|---|---|---|

| Medicinal Chemistry | Drug Discovery Intermediate | Bioactive scaffold |

| Synthetic Chemistry | Building Block | Multiple reaction sites |

| Catalysis | Ligand Development | Coordination capability |

| Materials Science | Polymer Incorporation | Functional modification |

Contemporary research has also explored the compound's potential in materials science applications, where its unique structural features can be incorporated into polymer systems or used in the preparation of functional materials. The carboximidamide group's ability to participate in hydrogen bonding interactions makes it potentially useful for the development of materials with specific mechanical or thermal properties. Additionally, the compound's aromatic character provides opportunities for π-π stacking interactions that can influence material properties at the molecular level.

The compound's role in contemporary chemical biology research centers on its potential to serve as a probe molecule for investigating biological systems. The combination of heterocyclic structure and carboximidamide functionality provides a framework for developing molecules that can interact specifically with biological targets while maintaining the structural characteristics necessary for cellular uptake and distribution. This aspect of the compound's application reflects the growing integration of synthetic chemistry with biological investigation in modern research environments.

Scope and Objectives of the Review

The scope of this comprehensive analysis of 1-benzenecarboximidoylpyrrolidine hydrochloride encompasses the fundamental chemical properties, synthetic methodologies, and research applications that define this compound's significance in contemporary chemistry. The primary objective is to provide a systematic examination of how this specific pyrrolidine derivative exemplifies the intersection of heterocyclic chemistry and carboximidamide research, while highlighting the unique structural features that contribute to its chemical and potential biological properties.

This review aims to establish the compound's position within the broader context of heterocyclic chemistry by examining its structural characteristics and comparing them to related pyrrolidine derivatives and carboximidamide compounds found in the current literature. A key objective is to analyze the synthetic approaches available for preparing this compound and related structures, thereby providing insight into the methodological developments that have made such complex heterocyclic systems accessible to synthetic chemists.

The analysis seeks to evaluate the compound's significance as a representative example of how modern synthetic organic chemistry can create molecules that combine multiple functional elements in a single structure. By examining the chemical properties and potential transformations of 1-benzenecarboximidoylpyrrolidine hydrochloride, this review aims to illustrate the strategic thinking that underlies contemporary molecular design efforts in both academic and industrial research settings.

An important objective of this review is to assess the compound's potential applications across multiple research areas, from medicinal chemistry to materials science, thereby demonstrating how a single well-designed molecule can serve diverse research needs. The analysis aims to provide a foundation for understanding how the specific structural features of this compound contribute to its versatility and research utility.

| Review Objective | Focus Area | Expected Outcome |

|---|---|---|

| Structural Analysis | Chemical Properties | Comprehensive characterization |

| Synthetic Assessment | Preparation Methods | Methodological understanding |

| Application Evaluation | Research Utility | Potential identification |

| Comparative Analysis | Related Compounds | Context establishment |

Finally, this review seeks to identify gaps in current knowledge regarding 1-benzenecarboximidoylpyrrolidine hydrochloride and related compounds, thereby suggesting directions for future research that could enhance understanding of this important class of heterocyclic molecules. The scope includes consideration of both fundamental chemical questions and applied research opportunities that could emerge from continued investigation of this compound and its derivatives.

Propiedades

IUPAC Name |

phenyl(pyrrolidin-1-yl)methanimine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c12-11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,12H,4-5,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVPRLUEZDAIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Amidination of Benzaldehyde Derivatives Followed by Pyrrolidine Coupling

A common approach to prepare benzenecarboximidoyl compounds involves reacting benzaldehyde or benzoyl derivatives with ammonia or amines to form amidines, which are then coupled with pyrrolidine.

Synthesis of Benzimidoyl Intermediate:

- Benzaldehyde reacts with hydroxylamine hydrochloride under acidic or neutral conditions to form benzaldoxime.

- The benzaldoxime is then converted to benzenecarboximidoyl chloride or a related reactive intermediate via chlorination or dehydration.

-

- Pyrrolidine is reacted with the benzenecarboximidoyl intermediate under controlled temperature and solvent conditions.

- This nucleophilic substitution or condensation results in the formation of 1-Benzenecarboximidoylpyrrolidine.

Formation of Hydrochloride Salt:

- The product is treated with hydrochloric acid or HCl gas to form the stable hydrochloride salt.

- Purification is achieved by recrystallization from suitable solvents such as ethanol or ethyl acetate.

Microreactor Continuous Flow Synthesis (Analogous Method)

A relevant advanced preparation method, although for a closely related compound 1-diphenyl-methyl-3-hydroxy azetidine hydrochloride, involves microreactor technology for enhanced yield and purity:

- Initial reaction solution preparation by mixing amine (e.g., benzhydrylamine) and epoxy compounds.

- Controlled temperature reaction (0–60 °C) to form intermediate solutions.

- Continuous flow through a microreactor at elevated temperature (60–250 °C) and pressure (0–2 MPa) for rapid, complete reaction.

- Separation and purification by solvent evaporation, cooling, and recrystallization to yield high-purity crystalline hydrochloride salts.

This method offers advantages such as reduced reaction time, higher yield, lower energy consumption, and better scalability, which could be adapted for 1-Benzenecarboximidoylpyrrolidine hydrochloride synthesis.

Multi-Step Synthesis via Piperidine and Benzyl Derivatives (Related Pyrrolidine Analogues)

Research on related nitrogen heterocycles such as N-benzyl-4-piperidinecarboxaldehyde provides insight into multi-step synthetic routes involving:

- Esterification of piperidine carboxylic acid.

- Alkylation with benzyl halides.

- Hydrolysis and acylation to form amides.

- Dehydration to nitriles.

- Reduction to aldehydes.

These steps, conducted under mild conditions with good yields and simple purification, demonstrate the feasibility of constructing complex nitrogen heterocycles with benzyl and related groups. Similar strategies could be adapted for pyrrolidine ring-containing compounds.

Comparative Data Table: Preparation Parameters for Related Compounds

Research Findings and Notes

- Microreactor technology significantly improves the efficiency and environmental footprint of synthesis for hydrochloride salts of nitrogen heterocycles, offering rapid reaction times and high purity.

- Multi-step synthesis routes employing esterification, alkylation, and reduction provide versatile pathways for constructing benzyl-substituted nitrogen heterocycles with good yields and mild conditions.

- Classical amidination and coupling methods remain foundational but may require longer reaction times and careful control of reaction conditions to optimize yields and purity.

- Purification typically involves recrystallization from ethanol or ethyl acetate, ensuring the isolation of white crystalline hydrochloride salts with high purity.

- The choice of solvent, temperature, and molar ratios critically influences reaction efficiency and product quality.

Análisis De Reacciones Químicas

1-Benzenecarboximidoylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzenecarboximidoyl or pyrrolidine moieties are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Benzenecarboximidoylpyrrolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and other nitrogen-containing compounds.

Biology: The compound is used in biochemical studies to investigate the interactions of imines with biological molecules.

Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, often involves this compound.

Mecanismo De Acción

The mechanism of action of 1-benzenecarboximidoylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can form imine bonds with nucleophilic groups in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs: Pyrrolidine vs. Piperidine Derivatives

A key structural analog is Benzyl 4-aminopiperidine-1-carboxylate (C₁₃H₁₈N₂O₂), which replaces the pyrrolidine ring with a piperidine (six-membered amine) and incorporates a benzyl carboxylate group . Key differences include:

- Functional Groups: The carboxylate and amino groups in the piperidine derivative contrast with the imidoyl group in 1-benzene carboximidoylpyrrolidine hydrochloride, leading to divergent reactivity (e.g., nucleophilic vs. electrophilic behavior).

Counterion Variants: Hydrochloride vs. Hydroiodide

A direct analog, 1-Benzenecarboximidoylpyrrolidine hydroiodide (CAS: 1798732-70-3), substitutes the chloride counterion with iodide . This variation impacts:

- Solubility : Hydroiodide salts are generally less water-soluble than hydrochlorides.

Functional Group Diversity in Hydrochloride Salts

Other hydrochloride salts in the same class exhibit distinct functional groups, such as:

- 4-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride : Contains a triazole ring, enabling hydrogen bonding and metal coordination .

- Methyl 4-Amino-3-Methoxybutanoate Hydrochloride: Features an ester and methoxy group, enhancing lipophilicity for membrane permeability .

| Compound | Functional Groups | Potential Applications |

|---|---|---|

| 1-Benzenecarboximidoylpyrrolidine HCl | Imidoyl, Tertiary Amine | Ligand synthesis, Amidines |

| 4-(4H-1,2,4-Triazol-4-yl)aniline HCl | Triazole, Aromatic Amine | Kinase inhibitors, Metal complexes |

| Methyl 4-Amino-3-Methoxybutanoate HCl | Ester, Methoxy, Primary Amine | Prodrugs, Peptide mimetics |

Commercial Availability and Pricing

While 1-benzene carboximidoylpyrrolidine hydrochloride is listed without pricing in , related compounds such as 4-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride are priced at €413.00/250 mg, reflecting variability in synthesis complexity and demand .

Actividad Biológica

1-Benzenecarboximidoylpyrrolidine hydrochloride (CAS No. 1798738-88-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, pharmacological implications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a benzenecarboximidoyl moiety, which contribute to its distinct biological properties. The hydrochloride salt form enhances solubility and stability, making it suitable for various formulations. The unique imidoyl functionality may confer specific biological activities that are not present in structurally similar compounds.

Biological Activities

Preliminary studies indicate that 1-benzenecarboximidoylpyrrolidine hydrochloride exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in developing antimicrobial agents.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, indicating that this compound may also provide protection against neurodegenerative processes.

- Anticancer Properties : Research suggests that derivatives of this compound could exhibit anticancer activity, warranting further exploration into its mechanisms of action.

The precise mechanisms through which 1-benzenecarboximidoylpyrrolidine hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions may modulate the activity of enzymes or receptors involved in various physiological processes.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 1-benzenecarboximidoylpyrrolidine hydrochloride, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyrrolidine-1-carboxamide | Contains a carboxamide group | Antimicrobial activity |

| Benzylpyrrolidine | Benzyl substituent on pyrrolidine | Neuroprotective effects |

| 2-Aminopyrrolidine | Amino group on pyrrolidine | Anticancer properties |

| 1-Benzenecarboximidoylpyrrolidine hydrochloride | Imidoyl functionality | Unique biological properties |

This table highlights that while related compounds exhibit various activities, the imidoyl functionality of 1-benzenecarboximidoylpyrrolidine hydrochloride may provide distinct advantages in pharmacological applications.

Synthesis Methods

The synthesis of 1-benzenecarboximidoylpyrrolidine hydrochloride can be approached through several methods:

- Condensation Reactions : Utilizing appropriate amines and carboxylic acids to form the imidoyl group.

- Ring Closure Techniques : Employing cyclization strategies to form the pyrrolidine ring.

- Salt Formation : Converting the base form into hydrochloride for enhanced solubility.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological evaluation.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1-Benzenecarboximidoylpyrrolidine hydrochloride?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for handling powdered forms to avoid inhalation risks .

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) in cool (<25°C), dark conditions to prevent degradation .

Q. How should researchers design a stability study for 1-Benzenecarboximidoylpyrrolidine hydrochloride under varying conditions?

- Methodological Answer :

- Stress Testing : Exclude samples to light (UV/visible), heat (40–60°C), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC or LC-MS .

- Control : Compare stressed samples against refrigerated (2–8°C) controls stored in amber vials .

- Data Analysis : Quantify degradation products using validated chromatographic methods and calculate degradation kinetics .

Advanced Research Questions

Q. How can analytical methods be validated for quantifying 1-Benzenecarboximidoylpyrrolidine hydrochloride in complex matrices?

- Methodological Answer :

- Parameters : Validate linearity (R² ≥0.998), accuracy (recovery 98–102%), precision (RSD <2%), and sensitivity (LOD ≤0.1 µg/mL) per ICH guidelines .

- Chromatography : Use reverse-phase HPLC with a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer), and UV detection at λmax ≈250 nm .

- Cross-Validation : Confirm results with orthogonal techniques like GC-MS or NMR for structural confirmation .

Q. What strategies resolve contradictory purity data for 1-Benzenecarboximidoylpyrrolidine hydrochloride?

- Methodological Answer :

- Root-Cause Analysis : Check for method interference (e.g., solvent peaks in HPLC) or sample contamination .

- Standardization : Use certified reference materials (CRMs) for calibration and spike recovery tests .

- Collaborative Testing : Compare results across labs using harmonized protocols (e.g., USP/Ph. Eur. guidelines) .

Q. How can process-related impurities be synthesized and characterized for this compound?

- Methodological Answer :

- Impurity Synthesis : Introduce controlled reaction deviations (e.g., excess reagents, elevated temperatures) during synthesis. Isolate intermediates via column chromatography .

- Characterization : Use FTIR for functional groups, HRMS for molecular weight, and ¹H/¹³C NMR for structural elucidation .

- Toxicology : Assess impurity toxicity using in silico tools (e.g., QSAR models) prior to in vitro assays .

Q. What pharmacopeial compliance strategies apply to quality assessment of this compound?

- Methodological Answer :

- Identification Tests : Adapt USP/Ph. Eur. protocols for related hydrochlorides, including UV-Vis spectroscopy and chloride precipitation tests .

- Purity Limits : Enforce limits for residual solvents (≤0.1% via GC) and heavy metals (≤10 ppm via ICP-MS) .

- Documentation : Align batch records with ICH Q7 guidelines for traceability and audit readiness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.